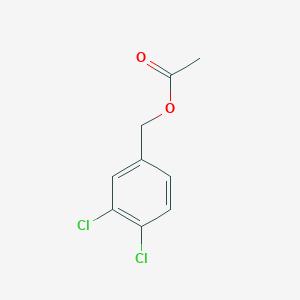
(3,4-Dichlorophenyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)methyl acetate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of phenyl acetate, where the phenyl ring is substituted with two chlorine atoms at the 3rd and 4th positions. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)methyl acetate typically involves the esterification of (3,4-dichlorophenyl)methanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: This compound can be reduced to (3,4-dichlorophenyl)methanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: (3,4-Dichlorophenyl)acetic acid or (3,4-dichlorophenyl)acetaldehyde.
Reduction: (3,4-Dichlorophenyl)methanol.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
(3,4-Dichlorophenyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release (3,4-dichlorophenyl)methanol and acetic acid. The released (3,4-dichlorophenyl)methanol can further interact with cellular components, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
(2,4-Dichlorophenyl)methyl acetate: Similar structure but with chlorine atoms at different positions.
(3,5-Dichlorophenyl)methyl acetate: Chlorine atoms are at the 3rd and 5th positions.
(3,4-Dichlorophenyl)ethyl acetate: Ethyl group instead of methyl group.
Uniqueness: (3,4-Dichlorophenyl)methyl acetate is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interaction with other molecules. This unique structure can lead to different chemical and biological properties compared to its analogs.
Properties
CAS No. |
85263-00-9 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methyl acetate |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)13-5-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3 |
InChI Key |
JDYTUYZRVGAEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















